Cas no 72670-71-4 (Benzamide,3,5-dibromo-2-hydroxy-N-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]-)
![Benzamide,3,5-dibromo-2-hydroxy-N-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]- structure](https://www.kuujia.com/scimg/cas/72670-71-4x500.png)
72670-71-4 structure
Product name:Benzamide,3,5-dibromo-2-hydroxy-N-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]-
Benzamide,3,5-dibromo-2-hydroxy-N-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]- Chemical and Physical Properties
Names and Identifiers
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- Benzamide,3,5-dibromo-2-hydroxy-N-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]-
- 3,5-dibromo-2-hydroxy-N-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]benzamide
- NSC304559
- DTXSID10316548
- NSC-304559
- 72670-71-4
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- Inchi: InChI=1S/C18H18Br2N4O4/c1-22-4-6-23(7-5-22)15-3-2-12(10-16(15)24(27)28)21-18(26)13-8-11(19)9-14(20)17(13)25/h2-3,8-10,25H,4-7H2,1H3,(H,21,26)
- InChI Key: JKWXGCBTVQBOPM-UHFFFAOYSA-N
- SMILES: CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C(=CC(=C3)Br)Br)O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 511.96954
- Monoisotopic Mass: 511.96948g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 3
- Complexity: 570
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 102Ų
Experimental Properties
- PSA: 98.95
Benzamide,3,5-dibromo-2-hydroxy-N-[4-(4-methyl-1-piperazinyl)-3-nitrophenyl]- Related Literature
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1. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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5. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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